

Therapeutic Potential of WIZ Degradation in Sickle Cell Disease: A Technical Guide

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Compound of Interest

Compound Name: WIZ degrader 3

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Executive Summary

Sickle cell disease (SCD) is a debilitating genetic blood disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, vaso-occlusion, and severe clinical complications. A promising therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF), which interferes with HbS polymerization. This technical guide provides an in-depth overview of a novel therapeutic approach: the targeted degradation of the transcription factor WIZ (Widely Interspaced Zinc Finger Motifs) to induce HbF expression. We will explore the mechanism of action, summarize key preclinical data, detail relevant experimental methodologies, and present signaling pathways and experimental workflows.

Introduction: The Role of Fetal Hemoglobin in Sickle Cell Disease

Sickle cell disease arises from a point mutation in the β -globin gene, resulting in the production of HbS.^[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to adopt a characteristic sickle shape. These rigid cells can block blood flow in small vessels, leading to painful vaso-occlusive crises (VOCs), chronic organ damage, and a reduced life expectancy.

The re-induction of fetal hemoglobin (HbF, $\alpha_2\gamma_2$) is a clinically validated strategy for mitigating the severity of SCD.^[1] HbF inhibits the polymerization of HbS, thereby reducing red blood cell

sickling and its downstream consequences.[1] The current standard of care, hydroxyurea, induces HbF, but its efficacy is variable, and it is associated with side effects.[1][2] This has driven the search for more targeted and potent HbF inducers.

WIZ: A Novel Therapeutic Target for Fetal Hemoglobin Induction

Recent research has identified WIZ as a previously unknown transcriptional repressor of γ -globin, the key component of HbF.[3][4] Through phenotypic screening of a chemical library of molecules that bind to the E3 ubiquitin ligase substrate receptor cereblon (CRBN), scientists discovered that the degradation of WIZ leads to a robust induction of HbF in human erythroid precursor cells.[3][5]

Mechanism of Action: WIZ Degradation via Molecular Glues

The therapeutic strategy centers on the use of "molecular glue" degraders, small molecules that induce proximity between two proteins that do not normally interact. In this case, the molecular glues dWIZ-1 and its optimized successor, dWIZ-2, facilitate the interaction between WIZ and CRBN, a component of the DDB1-CUL4-Rbx1 E3 ubiquitin ligase complex.[6][7] This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome.[6] The subsequent removal of the WIZ repressor from the nucleus results in the de-repression of the γ -globin genes (HBG1 and HBG2) and a significant increase in HbF production.[4][7]

Preclinical Evidence for the Efficacy of WIZ Degradation

The therapeutic potential of WIZ degradation has been evaluated in a series of preclinical studies, demonstrating robust and sustained HbF induction.

In Vitro Studies

In vitro studies using primary human erythroblasts from both healthy donors and SCD patients have shown that dWIZ-2 induces HbF in a dose-dependent manner without impairing cell proliferation or differentiation.[7] Furthermore, CRISPR-Cas9-mediated knockout of WIZ in

primary human erythroblasts confirmed its role as a repressor of HbF, as this genetic deletion resulted in elevated γ -globin mRNA, increased HbF protein levels, and a higher percentage of HbF-positive cells.[8]

In Vivo Studies in Humanized Mice

To assess the in vivo activity of WIZ degraders, humanized mouse models engrafted with human CD34+ hematopoietic stem and progenitor cells were utilized.[8][9] Oral administration of dWIZ-2 to these mice led to robust WIZ degradation in human erythroblasts within the bone marrow and a significant increase in the proportion of HbF-positive cells.[7][8]

In Vivo Studies in Cynomolgus Monkeys

The efficacy and safety of WIZ degradation were further evaluated in cynomolgus monkeys. Oral administration of dWIZ-2 at a dose of 30 mg/kg per day for 28 days was well-tolerated and resulted in a remarkable induction of HbF, with levels exceeding 90% in reticulocytes.[10] Importantly, this significant increase in HbF was achieved without adverse effects on other hematological parameters.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on WIZ degradation.

Preclinical Model	Compound	Dose/Concentration	Key Findings	Reference
Primary Human Erythroblasts	dWIZ-2	Dose-dependent	Induces HbF expression without affecting cell differentiation or proliferation.	[7]
Primary Human Erythroblasts	WIZ Knockout (CRISPR-Cas9)	N/A	Elevated γ -globin mRNA, HbF protein levels, and HbF+ cells.	[8]
Humanized Mice (hNBSGW)	dWIZ-2	Not specified	Robust WIZ degradation and increased total HbF and HbF+ human erythroblasts in bone marrow.	[8]
Cynomolgus Monkeys	dWIZ-2	30 mg/kg/day (oral, 28 days)	>90% HbF in reticulocytes; well-tolerated with no significant changes in other hematological parameters.	[10]

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are often proprietary. However, this section outlines the general methodologies employed in the research and development of WIZ degraders.

High-Throughput Screening for HbF Inducers

- Objective: To identify small molecules that induce HbF expression in a high-throughput format.
- General Methodology:
 - Cell Line: A human erythroleukemia cell line (e.g., K562) engineered with a reporter system is often used. A common system involves the γ -globin promoter driving the expression of a fluorescent protein (e.g., EGFP), allowing for a quantifiable readout of promoter activity.^[2]
 - Chemical Library: A library of small molecules, in this case, a CRBN-biased chemical library, is screened.^[3]
 - Assay: Cells are plated in multi-well plates and treated with individual compounds from the library.
 - Readout: After an incubation period, the expression of the reporter protein is measured using high-throughput flow cytometry or fluorescence plate readers.
 - Hit Identification: Compounds that significantly increase the fluorescent signal are identified as potential HbF inducers.

Target Deconvolution via Proteomics

- Objective: To identify the specific protein target of a hit compound from a phenotypic screen.
- General Methodology (e.g., Affinity Purification-Mass Spectrometry):
 - Affinity Probe: The hit compound (e.g., dWIZ-1) is chemically modified to incorporate a biotin tag and a photo-crosslinker.
 - Cell Lysate Incubation: The affinity probe is incubated with cell lysates to allow binding to its protein target(s).
 - Crosslinking: The mixture is exposed to UV light to covalently link the probe to its binding partners.

- Purification: Biotinylated protein complexes are captured using streptavidin beads.
- Mass Spectrometry: The captured proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[11\]](#)[\[12\]](#)
- Data Analysis: The identified proteins are analyzed to pinpoint the specific target that is enriched upon treatment with the compound.

WIZ Knockout using CRISPR-Cas9

- Objective: To validate WIZ as a repressor of HbF by genetically deleting it.
- General Methodology:
 - Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target a specific exon of the WIZ gene.[\[13\]](#)
 - Vector Construction: The sgRNAs are cloned into a vector that also expresses the Cas9 nuclease.[\[13\]](#)
 - Transfection/Transduction: The CRISPR-Cas9 machinery is delivered into erythroid progenitor cells (e.g., HUDEP-2 or primary CD34+ cells) via electroporation or lentiviral transduction.[\[14\]](#)[\[15\]](#)
 - Clonal Selection: Single cells are sorted and expanded to generate clonal populations with the desired gene knockout.
 - Verification: The knockout is confirmed by genomic DNA sequencing and western blotting for the WIZ protein.
 - Phenotypic Analysis: The effect of WIZ knockout on γ -globin and HbF expression is measured by RT-qPCR and flow cytometry, respectively.

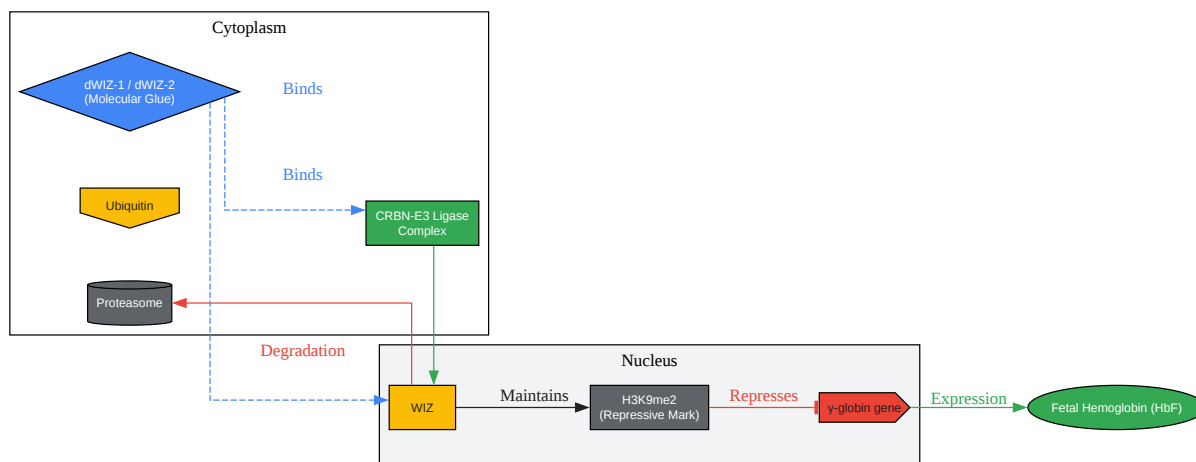
Lentiviral Transduction of Human CD34+ Cells

- Objective: To genetically modify primary human hematopoietic stem and progenitor cells.
- General Methodology:

- Vector Production: Lentiviral vectors encoding a gene of interest (or shRNA) are produced in a packaging cell line (e.g., HEK293T).[16]
- CD34+ Cell Isolation: CD34+ cells are isolated from human cord blood, bone marrow, or mobilized peripheral blood.
- Pre-stimulation: CD34+ cells are cultured in serum-free media supplemented with cytokines (e.g., SCF, TPO, Flt3L) to stimulate cell division and improve transduction efficiency.[10][17]
- Transduction: The cells are incubated with the lentiviral vector at a specific multiplicity of infection (MOI).[18]
- In Vitro Differentiation: The transduced cells are cultured in erythroid differentiation media to assess the effect of the genetic modification on erythropoiesis and globin expression.

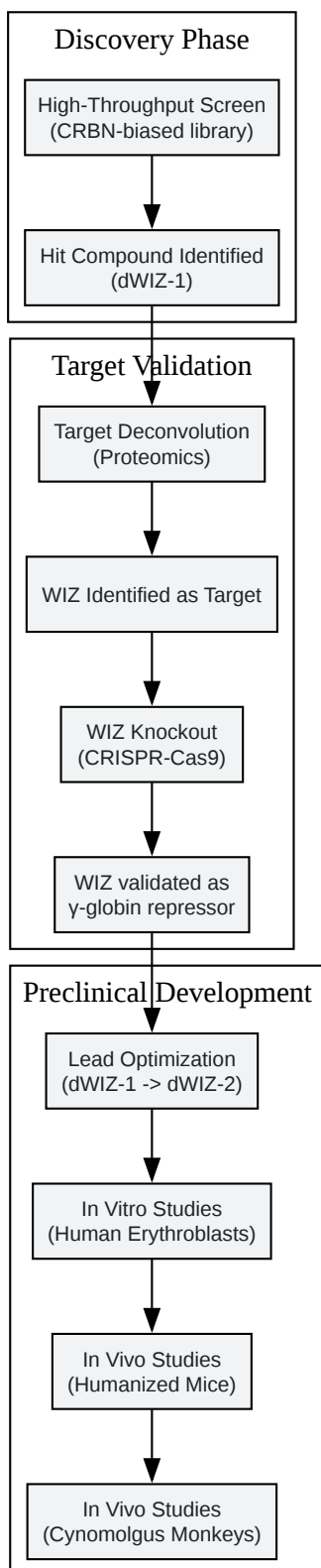
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental processes involved in the therapeutic degradation of WIZ.



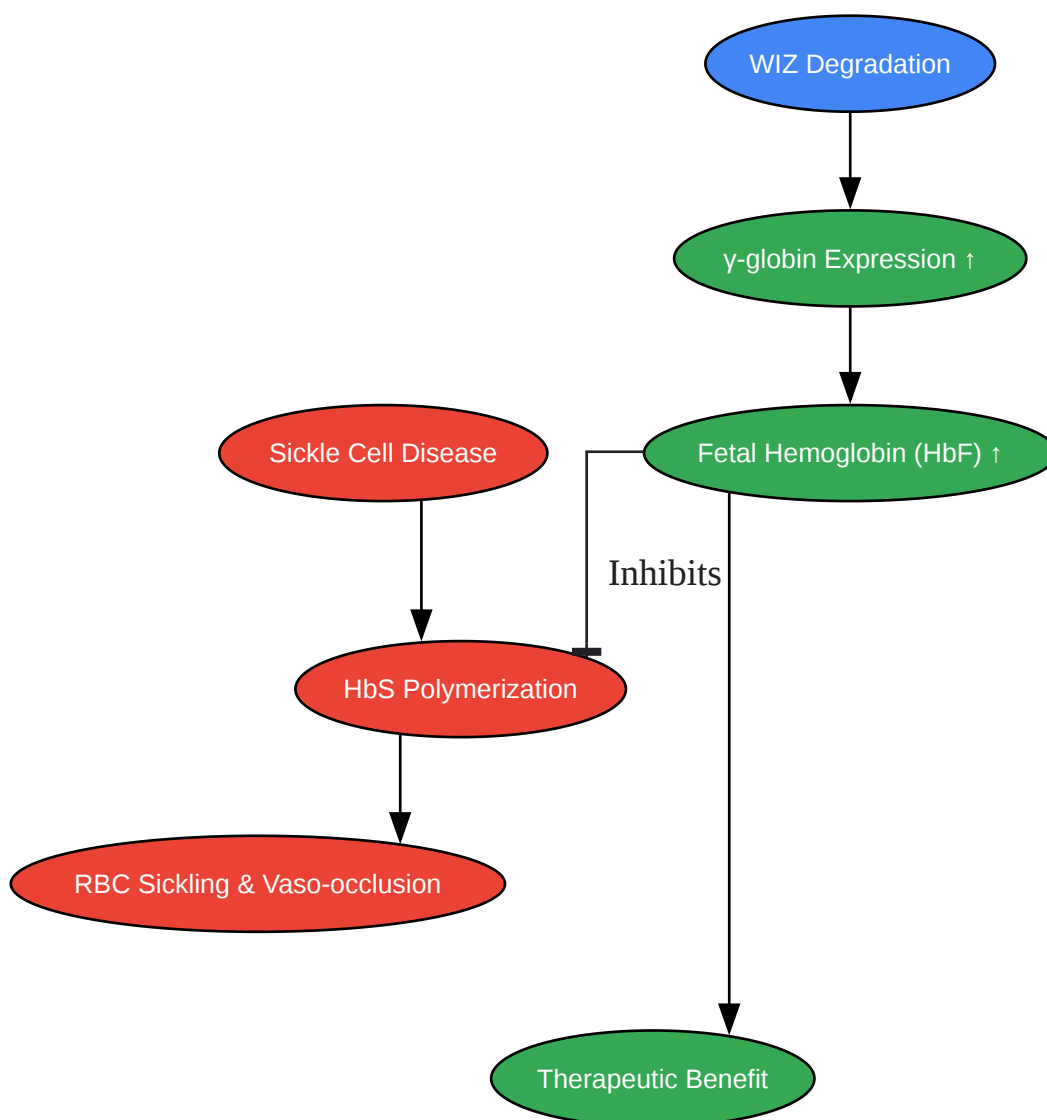
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Caption: WIZ-mediated repression of γ -globin and its reversal by dWIZ molecular glues.



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Caption: Experimental workflow for the discovery and validation of WIZ degraders.



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Caption: Logical relationship of WIZ degradation to therapeutic effect in SCD.

Future Directions and Clinical Perspective

The preclinical data for WIZ degradation as a therapeutic strategy for sickle cell disease are highly promising. The robust induction of HbF to levels that are considered curative, combined with a favorable safety profile in animal models, suggests that this approach could offer a significant advancement in the treatment of SCD.

A clinical trial is currently underway for BMS-986470, a novel, orally bioavailable agent that targets both WIZ and another transcriptional repressor, ZBTB7A, for degradation. This dual-

degrader approach may offer synergistic effects on HbF induction.

The development of oral small-molecule degraders of WIZ represents a potentially transformative, globally accessible therapeutic option for individuals living with sickle cell disease. Further clinical investigation is warranted to determine the long-term safety and efficacy of this innovative approach in patients.

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